molecular formula C30H29N3O B13792534 N-((4-(Phenylmethoxy)phenyl)methylene)-4-(4-phenyl-1-piperazinyl)benzenamine CAS No. 78932-95-3

N-((4-(Phenylmethoxy)phenyl)methylene)-4-(4-phenyl-1-piperazinyl)benzenamine

Cat. No.: B13792534
CAS No.: 78932-95-3
M. Wt: 447.6 g/mol
InChI Key: CWSPOXRKENMIPB-UHFFFAOYSA-N
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Description

N-((4-(Phenylmethoxy)phenyl)methylene)-4-(4-phenyl-1-piperazinyl)benzenamine is a chemical compound with the CAS Registry Number 78932-95-3 . It has a molecular formula of C30H29N3O and a molecular weight of 447.58 g/mol . This compound is part of a class of molecules that incorporate the piperazine skeleton, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds and its favorable impact on the pharmacokinetic properties of drug candidates . The piperazine ring is known to improve water solubility and bioavailability, making derivatives containing this moiety highly valuable in pharmaceutical research . The specific structure of this benzenamine derivative, which features a piperazinyl group linked to an imine, suggests potential for investigation in various drug discovery programs. Researchers may explore its applications as a key intermediate in the synthesis of more complex molecules or probe its intrinsic biological activity. Piperazine-containing compounds are extensively studied for a broad spectrum of bioactivities, including antitumor, antibacterial, and anti-inflammatory properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

78932-95-3

Molecular Formula

C30H29N3O

Molecular Weight

447.6 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-N-[4-(4-phenylpiperazin-1-yl)phenyl]methanimine

InChI

InChI=1S/C30H29N3O/c1-3-7-26(8-4-1)24-34-30-17-11-25(12-18-30)23-31-27-13-15-29(16-14-27)33-21-19-32(20-22-33)28-9-5-2-6-10-28/h1-18,23H,19-22,24H2

InChI Key

CWSPOXRKENMIPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

N-Alkylation Strategy for Piperazine Derivatives

The compound can be synthesized by N-alkylation of a piperazine intermediate with an appropriately substituted benzene derivative. This approach is well-documented in patent literature and involves the following key steps:

  • Starting Materials : A piperazine derivative (such as 4-phenylpiperazine) and an electrophilic benzene derivative bearing a reactive leaving group (e.g., halides or sulfonates).

  • Reaction Conditions : The N-alkylation is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance nucleophilicity of the piperazine nitrogen.

  • Base Usage : An appropriate base such as alkali metal carbonate (e.g., potassium carbonate) or alkali metal hydride is added to scavenge the acid generated and promote the reaction.

  • Promoters : Addition of iodide salts (e.g., sodium iodide or potassium iodide) can be used as reaction promoters to facilitate nucleophilic substitution.

  • Temperature : Reactions are often conducted at elevated temperatures or reflux to increase reaction rates.

  • Purification : Post-reaction, the mixture is neutralized (e.g., with sodium hydrogen carbonate), extracted, and purified by column chromatography using silica gel with eluents such as mixtures of trichloromethane, methanol, ethyl acetate, and hexane. Crystallization from solvents like 2-propanone or 4-methyl-2-pentanone affords the pure product.

This method is exemplified by the preparation of related compounds in patent US4791111A, which describes N-alkylation of piperazine derivatives with substituted benzene intermediates to yield phenoxymethyl-substituted piperazines.

Ether Formation via Mitsunobu Coupling

For the introduction of the phenylmethoxy (benzyloxy) group on the aromatic ring, a Mitsunobu reaction is often employed:

  • Substrates : A phenol derivative (e.g., 3-hydroxybenzophenone) and a piperidine or piperazine alcohol derivative.

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine are used to activate the alcohol for nucleophilic substitution by the phenol oxygen.

  • Outcome : This reaction forms an ether linkage between the aromatic ring and the piperazine or piperidine moiety, generating the phenylmethoxy substituent.

  • Deprotection : If protective groups such as Boc (tert-butoxycarbonyl) are used on the nitrogen atoms, acidic deprotection (e.g., with trifluoroacetic acid or aqueous hydrogen bromide) is performed to yield the free amine for subsequent reactions.

This method was used in the synthesis of related piperidine derivatives targeting antimycobacterial activity, where Mitsunobu coupling enabled the formation of the key aromatic ether linkage.

Reductive Amination to Form the Methylene Linkage

The imine (methylene) linkage connecting the N-substituted aromatic amine to the piperazine moiety is typically introduced via reductive amination :

  • Procedure : The free amine intermediate is reacted with an aromatic aldehyde (e.g., 4-(methyl(propyl)amino)benzaldehyde) under reductive amination conditions.

  • Reducing Agents : Sodium triacetoxyborohydride is commonly used due to its mildness and selectivity for reductive amination.

  • Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane or methanol at room temperature or slightly elevated temperatures.

  • Product Isolation : After completion, the reaction mixture is purified by chromatography and crystallization to isolate the final imine-containing compound.

This step is critical for forming the N-((4-(phenylmethoxy)phenyl)methylene) moiety, providing the characteristic imine linkage of the target compound.

Summary of a Representative Synthetic Route

Step Reactants/Intermediates Reaction Type Conditions Outcome
1 4-chlorophenyl-N-methoxy-N-methylbenzamide + 1-iodo-3-methoxybenzene Grignard reaction (Weinreb ketone synthesis) Iodine/magnesium exchange, isopropylmagnesium chloride Formation of benzophenone intermediate
2 Benzophenone intermediate Demethylation Aqueous hydrogen bromide (4-chlorophenyl)(3-hydroxyphenyl)methanone
3 Hydroxybenzophenone + N-Boc-4-hydroxymethylpiperidine Mitsunobu coupling DIAD, triphenylphosphine Ether formation (protected piperidine ether)
4 Protected ether intermediate Deprotection Acidic conditions Free amine intermediate
5 Free amine + aromatic aldehyde Reductive amination Sodium triacetoxyborohydride Final imine-linked compound

This multi-step approach was adapted and optimized in recent medicinal chemistry studies to generate libraries of analogs for biological evaluation.

Purification and Characterization Techniques

  • Chromatography : Silica gel column chromatography with solvent systems such as trichloromethane/methanol mixtures is standard for purification.

  • Crystallization : Solvents like 2-propanone, 4-methyl-2-pentanone, or mixtures including 2,2'-oxybispropane are used to obtain crystalline products.

  • Analytical Methods : Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and TLC autoradiography in enzyme assays.

Research Findings and Optimization

  • The synthetic route allows for diversity-oriented synthesis , enabling modification of the aromatic ether, piperazine core, and imine-linked aromatic aldehyde to optimize biological activity.

  • Studies have shown that the lipophilicity and electronic nature of substituents can be fine-tuned to improve potency and pharmacokinetic properties against targets such as MenA enzyme in Mycobacterium tuberculosis.

  • The preparation methods have been validated by successful synthesis of over 60 analogs with varying substituents, demonstrating the robustness and versatility of the synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylmethoxyphenyl)-N-[4-(4-phenylpiperazin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Table 1: Structural Features

FeatureDescription
Central StructureMethylene bridge
Aromatic RingsMultiple phenyl groups
Functional MoietiesPiperazine and phenoxy groups

Neuropharmacology

Research indicates that compounds with similar structures to N-((4-(Phenylmethoxy)phenyl)methylene)-4-(4-phenyl-1-piperazinyl)benzenamine exhibit neuroprotective properties. These compounds have been studied for their potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety disorders.

Case Study: Neuroprotective Effects

In various studies, derivatives of this compound have been shown to protect against neurotoxicity induced by excitatory amino acids. For instance, compounds in this class have demonstrated efficacy in reducing neuronal death in models of Alzheimer's disease by inhibiting NMDA receptor-mediated excitotoxicity.

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer properties. Research on similar phenylpiperazine derivatives has indicated that they can inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

Case Study: Antitumor Mechanisms

In vitro studies have highlighted the ability of related compounds to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound may act through multiple mechanisms, including modulation of signaling pathways involved in cell survival.

Antidepressant Properties

Given its structural similarity to known antidepressants, this compound is being investigated for its potential use in treating major depressive disorder. The piperazine moiety is particularly relevant as it is a common feature in many effective antidepressants.

Case Study: Behavioral Studies

Preclinical models have shown that administration of related compounds can lead to significant improvements in depressive-like behaviors, suggesting that they may enhance serotonergic transmission or modulate stress response pathways.

Table 2: Synthesis Overview

StepReaction Type
Methylene Bridge FormationCondensation reaction
Piperazine IntegrationNucleophilic substitution
PurificationRecrystallization/Chromatography

Mechanism of Action

The mechanism of action of 1-(4-Phenylmethoxyphenyl)-N-[4-(4-phenylpiperazin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : The benzyloxy and phenylpiperazine groups enhance thermal stability compared to simpler Schiff bases (e.g., unsubstituted benzylideneanilines), as seen in similar compounds with decomposition points >200°C .
  • Solubility : The phenylpiperazine moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in water, a trend consistent with analogues like N-[(5-bromothiophen-2-yl)methylene]-4-phenylpiperazin-1-amine .

Key Differentiators

Piperazine Substitution: 4-Phenylpiperazine provides a rigid aromatic moiety, whereas 4-(4-methylbenzyl)piperazine () introduces flexibility, altering receptor interaction kinetics.

Synthetic Complexity :

  • The target compound requires stringent anhydrous conditions for imine formation, unlike simpler analogues synthesized at room temperature (e.g., ).

Biological Activity

N-((4-(Phenylmethoxy)phenyl)methylene)-4-(4-phenyl-1-piperazinyl)benzenamine is an organic compound notable for its complex structure, which includes multiple aromatic rings and a piperazine moiety. This structural arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. The compound's biological activity has been explored in several studies, highlighting its potential pharmacological applications.

Structural Overview

The compound can be represented by the following chemical structure:

C25H26N2O\text{C}_{25}\text{H}_{26}\text{N}_2\text{O}

This structure includes a central methylene bridge connecting two phenyl groups, one of which is substituted with a phenoxy group. The presence of the piperazine ring is significant for its interaction with biological systems.

Pharmacological Potential

Research indicates that compounds with similar structures have demonstrated various biological activities, including:

  • Antiviral Activity : Compounds structurally related to this compound have shown efficacy against viral enzymes such as HIV reverse transcriptase, with some derivatives achieving low IC50 values (e.g., 1.96 μM) .
  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds that target β-catenin signaling pathways have shown promising results in colorectal cancer models, with IC50 values as low as 0.12 μM .

Biological Assays and Findings

The biological activity of this compound has been evaluated through various assays:

Assay Type Biological Activity IC50/EC50 Values
Antiviral ActivityInhibition of HIV reverse transcriptase1.96 μM
Anticancer ActivityInhibition of SW480 and HCT116 cell lines0.12 μM (for related compounds)
Immune ModulationRescue assay on mouse splenocytes92% at 100 nM

These findings suggest that the compound may possess both antiviral and anticancer properties, warranting further investigation.

Case Studies

  • Antiviral Efficacy : A study on structurally similar compounds demonstrated significant antiviral effects against hepatitis A virus and HIV, indicating that modifications to the piperazine moiety can enhance activity .
  • Cancer Research : Research involving piperazine derivatives has shown that specific substitutions can lead to enhanced inhibition of cancer cell proliferation, particularly in colorectal cancer models .

Q & A

Basic Research Question

  • 1H NMR : Key signals include:
    • δ 8.3–8.5 ppm : Proton on the imine (CH=N), confirming Schiff base formation.
    • δ 7.2–7.8 ppm : Aromatic protons from the phenylmethoxy and piperazinyl groups. Splitting patterns distinguish para vs. ortho substituents .
  • 13C NMR : The imine carbon appears at δ 160–165 ppm , while the benzyloxy oxygen deshields adjacent carbons to δ 115–125 ppm .
  • IR : A sharp C=N stretch at ~1600–1650 cm⁻¹ and C-O-C (benzyloxy) at ~1250 cm⁻¹ validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 371.484 (C24H25N3O), with fragmentation patterns distinguishing the piperazinyl moiety .

What are the stability challenges of this compound under ambient and experimental conditions, and how can degradation be mitigated?

Advanced Research Question

  • Light Sensitivity : The imine bond is prone to photolytic cleavage. Store in amber vials under inert gas (N2/Ar) .
  • Hydrolysis : Moisture induces hydrolysis of the Schiff base to aldehydes and amines. Use anhydrous solvents and molecular sieves during synthesis .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (<4°C) and avoidance of prolonged heating during purification .
    Degradation Analysis :
  • HPLC-PDA : Monitor for peaks corresponding to 4-(phenylmethoxy)benzaldehyde (retention time ~8–10 min) and 4-(4-phenylpiperazinyl)benzenamine (~12–14 min) .

How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in further functionalization?

Advanced Research Question

  • Electron-Donating Groups (e.g., methoxy) : Stabilize the imine via resonance, reducing susceptibility to nucleophilic attack. This slows reactions like Michael additions but enhances stability in acidic conditions .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase electrophilicity of the imine carbon, accelerating nucleophilic substitutions (e.g., hydrazine addition) but increasing hydrolysis risk .
    Case Study :
  • Substitution at the para position of the benzylidene moiety with nitro groups (as in ) increases reactivity toward thiols by 40% compared to methoxy derivatives, as shown in kinetic studies .

What computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to CNS targets like serotonin or dopamine receptors?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine charge distribution. The piperazinyl nitrogen’s lone pair (partial charge ~-0.5) facilitates hydrogen bonding with receptor residues .
  • Docking Studies (AutoDock Vina) : The compound’s planar benzylidene moiety fits into the hydrophobic pocket of 5-HT2A receptors , while the piperazinyl group interacts with Asp155 via salt bridges .
    Validation :
  • Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known agonists/antagonists. Experimental validation via radioligand assays is recommended .

How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Case Example : A study reports IC50 = 12 µM against HeLa cells but no antimicrobial activity at 50 µM. Possible explanations:
    • Membrane Permeability : The compound’s logP (~3.5) may favor eukaryotic cell entry over bacterial membranes .
    • Target Specificity : Piperazinyl groups preferentially inhibit human kinases (e.g., EGFR) over bacterial enzymes .
      Methodological Resolution :
  • Parallel Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) under identical conditions.
  • Metabolite Profiling : Use LC-MS to identify intracellular degradation products that may contribute to toxicity .

What chromatographic techniques (HPLC, GC-MS) are optimal for purity analysis, and how are mobile phases tailored to resolve closely eluting impurities?

Basic Research Question

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA).
    • Mobile Phase : Start at 60% acetonitrile, ramp to 90% over 20 min. The compound elutes at ~15 min, while benzaldehyde byproducts elute earlier (~8 min) .
  • GC-MS : Limited utility due to low volatility; derivatization (e.g., silylation) may be needed .
    Impurity Resolution :
  • Diode Array Detection (DAD) : Compare UV spectra (λmax ~270 nm for the Schiff base vs. ~250 nm for hydrolyzed aldehyde) .

How do solvent polarity and pH impact the compound’s solubility, and what formulations enhance bioavailability in in vivo studies?

Advanced Research Question

  • Solubility Profile :
    • Polar Solvents (DMSO) : Solubility >10 mg/mL, but DMSO may interfere with biological assays.
    • Aqueous Buffers (pH 7.4) : Poor solubility (<0.1 mg/mL) due to hydrophobic aryl groups .
      Formulation Strategies :
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve sustained release in pharmacokinetic studies .
  • Co-solvent Systems : Ethanol/Cremophor EL (1:1 v/v) improves solubility to 2 mg/mL without precipitation .

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